2,5-dichloro-N-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide
Description
This compound is a structurally complex sulfonamide featuring two benzene rings with multiple substituents: 2,5-dichloro groups on both the parent benzene and the sulfonyl-linked phenyl ring, a 2-methoxy group, and a 5-nitro group on the second aromatic ring.
Structural Determination: The compound’s crystallographic parameters (e.g., bond lengths, angles, and torsional conformations) can be elucidated using programs like SHELXL, a widely adopted tool for small-molecule refinement . Validation of its structure would rely on protocols outlined in modern crystallographic standards to ensure accuracy .
Properties
Molecular Formula |
C19H12Cl4N2O7S2 |
|---|---|
Molecular Weight |
586.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(2,5-dichlorophenyl)sulfonyl-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H12Cl4N2O7S2/c1-32-17-7-4-13(24(26)27)10-16(17)25(33(28,29)18-8-11(20)2-5-14(18)22)34(30,31)19-9-12(21)3-6-15(19)23/h2-10H,1H3 |
InChI Key |
ZYMUFUGCMPJJTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N(S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(2-METHOXY-5-NITROPHENYL)-1-BENZENESULFONAMIDE involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:
Nitration: Introduction of the nitro group into the aromatic ring.
Chlorination: Introduction of chlorine atoms at specific positions on the aromatic ring.
Sulfonation: Introduction of the sulfonyl group.
Methoxylation: Introduction of the methoxy group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and sulfonating agents for sulfonation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(2-METHOXY-5-NITROPHENYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(2-METHOXY-5-NITROPHENYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(2-METHOXY-5-NITROPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to and inhibiting the activity of specific enzymes.
Interacting with receptors: Binding to cellular receptors and modulating their activity.
Disrupting cellular processes: Interfering with key cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonamides
| Compound Name (CAS if available) | Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|
| Target Compound | 2,5-dichloro (×2), 2-methoxy, 5-nitro | ~528.0 (calculated) | High electronegativity, steric bulk; potential antimicrobial or catalytic uses |
| N-(2-Hydroxy-5-methylphenyl)benzenesulfonamide (791841-84-4) | 2-hydroxy, 5-methyl | 263.31 | Polar hydroxyl group; likely intermediate in drug synthesis |
| 2-Methyl-5-[(3-methyl-1,2-oxazol-5-yl)sulfamoyl]benzoic acid | Methyl, oxazole-sulfamoyl, carboxylic acid | ~310.3 (estimated) | Dual functional groups (acid + sulfonamide); possible enzyme inhibition |
| 6-(2-Chlorophenoxy)pyridine-3-carboximidamide | 2-chlorophenoxy, pyridine-carboximidamide | ~263.7 (estimated) | Hybrid aryl-pyridine structure; potential kinase inhibitor |
Key Observations:
The methoxy group introduces mild electron-donating character, which may modulate reactivity at the aromatic ring.
Steric and Geometric Considerations: The dual sulfonyl groups in the target compound create significant steric hindrance, contrasting with mono-sulfonamides like 791841-84-3. This could limit binding to biological targets requiring narrow active sites.
Potential Applications: Sulfonamides with nitro groups (e.g., the target compound) are often explored for antimicrobial or antiparasitic activity due to their redox-active properties. Compounds like 6-(2-chlorophenoxy)pyridine-3-carboximidamide highlight the versatility of sulfonamides in targeting diverse enzymes or receptors.
Biological Activity
2,5-Dichloro-N-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide is a sulfonamide derivative notable for its complex structure and potential therapeutic applications. This compound is characterized by the presence of multiple chlorinated phenyl groups and a nitro group, which contribute to its biological activity.
- Molecular Formula : C18H15Cl4N3O4S3
- Molecular Weight : 575.34 g/mol
- CAS Number : 931375-49-4
The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways, particularly those involving protein kinases. The sulfonamide moiety plays a critical role in enhancing the compound's interaction with biological targets, influencing cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- HCT-15 (colon carcinoma)
- U251 (human glioblastoma)
- WM793 (human melanoma)
The compound demonstrated an IC50 value of approximately against HCT-15 cells, suggesting potent anticancer properties .
Protein Kinase Inhibition
The compound selectively inhibits certain protein kinases, which are crucial for regulating cell growth and survival. This inhibition can lead to decreased tumor growth and increased apoptosis in cancerous cells. The presence of electron-withdrawing groups like chlorine and nitro enhances binding affinity to kinase targets .
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity. Key features include:
- Chlorine Substituents : The dichlorophenyl groups enhance lipophilicity and improve interaction with lipid membranes.
- Nitro Group : The presence of the nitro group at the para position on the phenyl ring contributes to increased cytotoxicity.
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substituents | Increases lipophilicity and target binding |
| Nitro Group | Enhances cytotoxicity against cancer cell lines |
Case Studies
- Study on Colon Carcinoma : A study reported that the compound effectively induced apoptosis in HCT-15 cells through modulation of apoptotic pathways, with significant downregulation of anti-apoptotic proteins such as Bcl-2 .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, further supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
